2-mercapto-3,6-dimethylquinazolin-4(3H)-one
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Overview
Description
2-Mercapto-3,6-dimethylquinazolin-4(3H)-one: is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system The presence of a mercapto group (–SH) and two methyl groups at positions 3 and 6 makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-mercapto-3,6-dimethylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,6-dimethyl-2-aminobenzamide with carbon disulfide (CS₂) under basic conditions to form the intermediate, which then undergoes cyclization to yield the desired product.
Reaction Conditions:
Reagents: 3,6-dimethyl-2-aminobenzamide, carbon disulfide, base (e.g., potassium hydroxide)
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-3,6-dimethylquinazolin-4(3H)-one: undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the quinazolinone ring can lead to the formation of dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Dihydroquinazolinones
Substitution: Halogenated quinazolinones, nitroquinazolinones
Scientific Research Applications
2-Mercapto-3,6-dimethylquinazolin-4(3H)-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent, anti-inflammatory compound, and enzyme inhibitor.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-mercapto-3,6-dimethylquinazolin-4(3H)-one varies depending on its application:
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.
Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
2-Mercapto-3,6-dimethylquinazolin-4(3H)-one: can be compared with other quinazolinone derivatives:
2-Mercaptoquinazolin-4(3H)-one: Lacks the methyl groups at positions 3 and 6, which may affect its biological activity and chemical reactivity.
3,6-Dimethylquinazolin-4(3H)-one: Lacks the mercapto group, which is crucial for certain chemical reactions and biological activities.
2-Amino-3,6-dimethylquinazolin-4(3H)-one: Contains an amino group instead of a mercapto group, leading to different reactivity and applications.
The uniqueness of This compound lies in the combination of the mercapto group and the methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,6-dimethyl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6-3-4-8-7(5-6)9(13)12(2)10(14)11-8/h3-5H,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXUYCAQINXRCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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